molecular formula C21H15N3OS2 B2945223 (E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide CAS No. 865545-47-7

(E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide

Cat. No.: B2945223
CAS No.: 865545-47-7
M. Wt: 389.49
InChI Key: WEQVITOXLCHUBE-XTQSDGFTSA-N
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Description

This compound features a benzo[d]thiazole-6-carboxamide core linked via an imine group to a 3-ethyl-substituted naphtho[2,1-d]thiazole moiety. The naphthothiazole component may improve lipophilicity and π-π stacking, influencing pharmacokinetics and target engagement.

Properties

IUPAC Name

N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3OS2/c1-2-24-17-10-8-13-5-3-4-6-15(13)19(17)27-21(24)23-20(25)14-7-9-16-18(11-14)26-12-22-16/h3-12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQVITOXLCHUBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight Key Substituents/Features Biological Activity/Application Reference
(E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide (Target) Not provided Not provided Naphthothiazole-ethyl, benzo[d]thiazole-6-carboxamide, E-configuration Hypothesized kinase/STING modulation N/A
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) C20H16N8O3S3 536.59 Nitrobenzothiazole, thiadiazole-thioacetamide, phenylurea VEGFR-2 inhibition, antitumor
(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide C18H14N4O2S2 382.46 Methylbenzothiazole, acetamido group, E-configuration Structural analog (predicted pKa 13.84)
Compound 35 (STING agonist) Complex structure >800 Imidazo[4,5-b]pyridine, oxazole, hydroxypropoxy, carbamoyl STING agonist for antibody-drug conjugates
2-Acetamido-N-[2-(phenylsulfonamido)ethyl]benzo[d]thiazole-6-carboxamide (20) C18H18N4O4S3 450.55 2-Acetamido, 6-carboxamide, sulfonamide ethyl Synthetic intermediate

Key Observations :

  • Substituents like nitro (6d ) or acetamido (compound in ) groups influence electronic properties and solubility. The target compound’s ethyl group may balance lipophilicity and metabolic stability.
  • Molecular weights of analogs vary significantly; the naphthothiazole-containing target likely has a higher molecular weight than simpler benzothiazoles (e.g., 382.46 in vs. ~500–800 for the target).

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